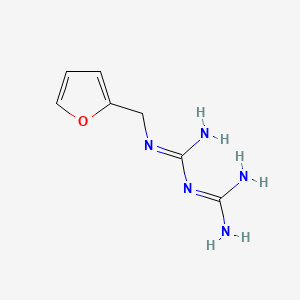

Furfuryl Biguanide

Descripción

Furfuryl Biguanide is a synthetic antimicrobial compound belonging to the biguanide class, characterized by a furfuryl group (a furan ring with a hydroxymethyl substituent) linked to a biguanide moiety (NHC(=NH)NH₂). This structure confers potent biocidal properties, making it effective against bacteria, fungi, and viruses. While its primary applications include use in cosmetics, disinfectants, and industrial preservatives, its specific mechanisms of action involve disruption of microbial cell membranes and interference with metabolic processes .

The compound’s efficacy is influenced by its solubility, molecular weight, and the hydrophobic nature of the furfuryl group, which enhances membrane penetration.

Propiedades

Número CAS |

7644-42-0 |

|---|---|

Fórmula molecular |

C7H11N5O |

Peso molecular |

181.20 g/mol |

Nombre IUPAC |

1-(diaminomethylidene)-2-(furan-2-ylmethyl)guanidine |

InChI |

InChI=1S/C7H11N5O/c8-6(9)12-7(10)11-4-5-2-1-3-13-5/h1-3H,4H2,(H6,8,9,10,11,12) |

Clave InChI |

WXIHLCZQQGEOKH-UHFFFAOYSA-N |

SMILES canónico |

C1=COC(=C1)CN=C(N)N=C(N)N |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of furfuryl biguanide involves the reaction of furfurylamine with cyanoguanidine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the biguanide structure . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Reactivity of Furfuryl Alcohol

Furfuryl alcohol (a furan derivative with a hydroxymethyl group) undergoes various reactions, including hydrogenation, polymerization, and Diels-Alder additions . While no direct data exists for furfuryl biguanide, analogous biguanides exhibit:

-

Adsorption Behavior : Biguanides form micelles in aqueous solutions, influencing catalytic activity .

-

Protonation Effects : Biguanidium salts (protonated forms) show altered aggregation states, affecting reaction outcomes .

Potential Reactions of Furfuryl Biguanide

Hypothetically, furfuryl biguanide could participate in:

-

Catalytic Surfactancy : Similar to hexylbiguanide, it might stabilize micelles in aqueous-phase reactions.

-

Electrophilic Reactions : The furan ring could undergo substitution or Diels-Alder reactions, while the biguanide group could act as a hydrogen-bond donor.

-

Polymerization : Like furfuryl alcohol, it may polymerize under acidic conditions due to the reactive furan moiety .

Key Limitations and Gaps

-

No Direct Literature : No studies explicitly address furfuryl biguanide.

-

Structural Uncertainty : The exact structure (e.g., attachment of the furfuryl group) is undefined.

-

Selective Hydrogenation : While furfuryl alcohol hydrogenation is well-studied , biguanide involvement in such reactions remains unexplored.

Research Implications

Future studies could explore:

-

Synthesis Optimization : Developing methods to link furfuryl groups to biguanide backbones.

-

Catalytic Screening : Testing furfuryl biguanide in reactions like transfer hydrogenation or coupling chemistry.

-

Selectivity Control : Investigating how the biguanide group influences furfuryl-derived product selectivity.

Aplicaciones Científicas De Investigación

Furfuryl biguanide has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of furfuryl biguanide involves the inhibition of mitochondrial complex I, leading to a decrease in ATP production and an increase in AMP levels. This energy stress activates AMP-activated protein kinase (AMPK), which enhances glucose uptake and fatty acid oxidation . Additionally, furfuryl biguanide may influence other molecular targets and pathways, including the modulation of insulin signaling pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Furfuryl Biguanide shares functional similarities with other biguanides but exhibits distinct structural and performance characteristics. Below is a comparative analysis with key analogs:

Structural Differences

| Compound | Backbone Structure | Key Substituent | Molecular Weight (g/mol) |

|---|---|---|---|

| Furfuryl Biguanide | Monomeric biguanide | Furfuryl group | ~200–250 (estimated) |

| PHMB HCl | Polymeric hexamethylene biguanide | 6-carbon alkyl chain | 1,500–3,500 |

| Polyaminopropyl Biguanide (PAPB) | Polymeric 3-carbon alkyl chain | 3-carbon alkyl chain | ~1,000–2,000 |

- Furfuryl Biguanide is a monomer with a heterocyclic substituent, whereas PHMB and PAPB are polymers with alkyl chains. This structural variance impacts solubility, bioavailability, and antimicrobial kinetics .

Antimicrobial Efficacy

| Compound | MIC* for E. coli (ppm) | MIC for S. aureus (ppm) | Fungicidal Activity (Yeast) |

|---|---|---|---|

| Furfuryl Biguanide | 10–50 (estimated) | 20–60 (estimated) | Moderate |

| PHMB HCl | 5–10 | 5–20 | High |

| PAPB | 15–30 | 25–50 | Low |

*MIC: Minimum Inhibitory Concentration.

- PHMB HCl’s polymeric structure enhances membrane disruption, yielding lower MIC values than Furfuryl Biguanide. The furfuryl group’s hydrophobicity may compensate for monomeric limitations, but data gaps persist .

Research Findings and Data Limitations

- Analytical Methods : Advanced techniques (e.g., HPLC-MS) validated for PHMB HCl could be adapted for Furfuryl Biguanide quantification, though calibration standards remain underdeveloped .

- Safety Data : Furfuryl Biguanide’s toxicity profile is inferred from structural analogs, emphasizing the need for targeted studies to address data gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.